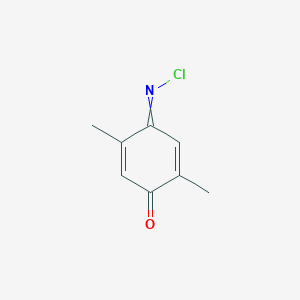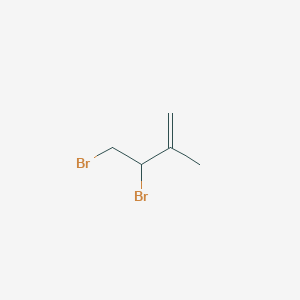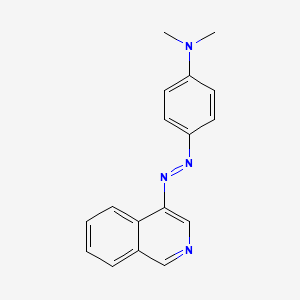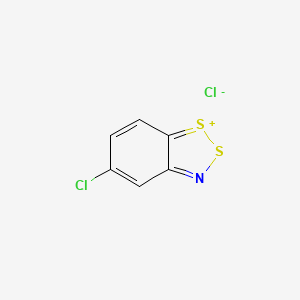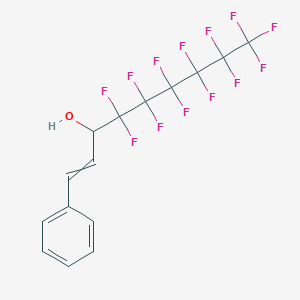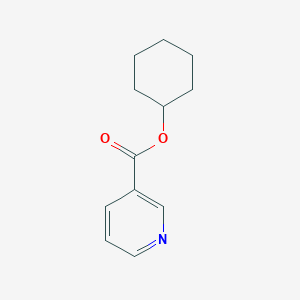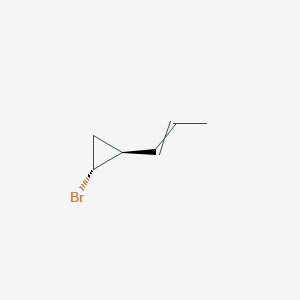
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane typically involves the bromination of a suitable cyclopropane precursor. One common method is the addition of bromine to a cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide yield alcohols, while addition reactions with hydrogen halides produce halogenated cyclopropane derivatives.
科学的研究の応用
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets. The bromine atom and the prop-1-en-1-yl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Chloro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2S)-1-Iodo-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1R,2S)-1-Fluoro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
64434-67-9 |
|---|---|
分子式 |
C6H9Br |
分子量 |
161.04 g/mol |
IUPAC名 |
(1R,2S)-1-bromo-2-prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H9Br/c1-2-3-5-4-6(5)7/h2-3,5-6H,4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
UTHRSXQXNUNOIC-PHDIDXHHSA-N |
異性体SMILES |
CC=C[C@@H]1C[C@H]1Br |
正規SMILES |
CC=CC1CC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


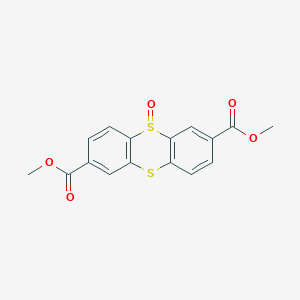
![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
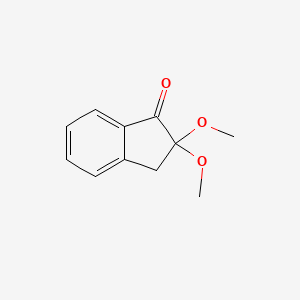
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
